An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-hydrazinylpyrazine
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-Chloro-5-hydrazinylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its reactive hydrazinyl and chloro-substituents on the pyrazine core, this molecule serves as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional dyes. This document collates available data on its physicochemical properties, provides a general synthesis protocol, and outlines analytical methodologies. It is intended to be a valuable resource for researchers and professionals engaged in the study and application of pyrazine derivatives.
Chemical Identity and Physical Properties
2-Chloro-5-hydrazinylpyrazine is a substituted pyrazine, a diazine ring containing two nitrogen atoms at positions 1 and 4. The presence of a chloro group and a hydrazinyl group makes it a reactive and useful building block in organic synthesis.
Table 1: Physicochemical Properties of 2-Chloro-5-hydrazinylpyrazine
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₄ | [1][2] |
| Molar Mass | 144.56 g/mol | [1] |
| Appearance | White crystal or crystalline powder | [2] |
| Melting Point | 137-145 °C | [2] |
| Boiling Point | 254.8 ± 50.0 °C (Predicted) | [1] |
| Density | 1.63 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.15 ± 0.40 (Predicted) | [1] |
| Solubility | Low solubility in water; Soluble in alcohols and ketones. | [2] |
| Storage Condition | 2-8°C | [1][3] |
Note: Some physical properties, such as boiling point, density, and pKa, are based on computational predictions and have not been experimentally verified in the reviewed literature.
Synthesis and Reactivity
General Synthesis Protocol
The primary synthetic route to 2-Chloro-5-hydrazinylpyrazine involves the nucleophilic aromatic substitution of a chlorine atom on a dichloropyrazine precursor with hydrazine. A more common starting material mentioned is 2-chloropyrazine, which reacts with hydrazine under alkaline conditions.[2]
Reaction Scheme:
Hypothetical Experimental Protocol (based on analogous syntheses):
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Reaction Setup: To a solution of 2-chloropyrazine in a suitable solvent (e.g., ethanol, propanol), add an excess of hydrazine hydrate.
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Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
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Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Reactivity
The chemical reactivity of 2-Chloro-5-hydrazinylpyrazine is characterized by the functional groups present:
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Hydrazinyl Group: This group is nucleophilic and can readily react with electrophiles. A common reaction is the condensation with aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use as a building block for more complex molecules.
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Chloro Group: The chlorine atom on the pyrazine ring can undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
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Pyrazine Ring: The pyrazine ring itself can participate in various chemical transformations, although it is generally less reactive than benzene due to the presence of the electron-withdrawing nitrogen atoms.
Analytical Methods
The analysis of 2-Chloro-5-hydrazinylpyrazine and its reaction mixtures can be performed using standard chromatographic and spectroscopic techniques.
Table 2: Analytical Methodologies
| Technique | Application | General Parameters |
| HPLC | Purity assessment, reaction monitoring, and quantification. | A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is typically suitable. Detection is commonly performed using a UV detector. |
| GC-MS | Identification and quantification of volatile derivatives or impurities. | A non-polar or medium-polarity capillary column is often used. The mass spectrometer provides definitive identification of the compound and its fragments. |
| NMR Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (hydrazine), C=N and C=C stretching (pyrazine ring), and C-Cl stretching would be expected. |
Note: Specific, experimentally obtained spectra for 2-Chloro-5-hydrazinylpyrazine are not widely available in public databases. Researchers may need to acquire this data empirically.
Visualization of Workflows
As no specific signaling pathways involving 2-Chloro-5-hydrazinylpyrazine have been documented in the available literature, the following diagrams illustrate a logical experimental workflow for its synthesis and a general workflow for its analysis.
Caption: Synthetic workflow for 2-Chloro-5-hydrazinylpyrazine.
Caption: General analytical workflow for 2-Chloro-5-hydrazinylpyrazine.
Applications and Future Directions
2-Chloro-5-hydrazinylpyrazine is primarily utilized as a chemical intermediate.[2] Its bifunctional nature allows for the construction of a wide array of heterocyclic compounds. Potential applications, driven by the pyrazine core which is a known pharmacophore, are predominantly in the pharmaceutical industry for the development of new therapeutic agents. It also finds use in the synthesis of dyes and fluorescent materials.[2]
Future research could focus on the exploration of the biological activities of derivatives synthesized from 2-Chloro-5-hydrazinylpyrazine. Furthermore, the development and publication of detailed, validated analytical methods and comprehensive spectral data would be of significant benefit to the scientific community.
Safety Information
Users should handle 2-Chloro-5-hydrazinylpyrazine with appropriate safety precautions. It is advised to avoid contact with skin and eyes and to use personal protective equipment such as gloves and safety goggles. Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
